molecular formula C11H8N2O3 B2426553 2-Hydroxy-6-phenylpyrimidine-4-carboxylic acid CAS No. 55558-80-0

2-Hydroxy-6-phenylpyrimidine-4-carboxylic acid

Cat. No.: B2426553
CAS No.: 55558-80-0
M. Wt: 216.196
InChI Key: PDNUZJHKUILWDY-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-oxo-4-phenyl-1H-pyrimidine-6-carboxylic acid . This nomenclature follows strict IUPAC guidelines:

  • Parent structure : Pyrimidine, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.
  • Substituents :
    • A hydroxyl group (-OH) at position 2, denoted as "2-oxo" (tautomeric with the enol form "2-hydroxy").
    • A phenyl group (-C₆H₅) at position 6.
    • A carboxylic acid (-COOH) at position 4.

The numbering prioritizes the pyrimidine ring, with positions 2, 4, and 6 assigned based on the lowest possible locants for substituents.

Alternative Nomenclatural Systems

Alternative naming conventions and historical descriptors include:

  • Functional group emphasis : 2-Hydroxy-6-phenylpyrimidine-4-carboxylic acid, highlighting the hydroxyl group instead of the keto tautomer.
  • Positional isomer references : 6-Phenyl-2-hydroxypyrimidine-4-carboxylic acid, though this is less common.
  • Non-IUPAC shorthand : 6-Phenyl-2-oxopyrimidine-4-carboxylate (deprotonated form).

These variants arise from differences in tautomeric representation (hydroxy vs. oxo) or substituent prioritization in older systems.

Registry Numbers and Database Identifiers

PubChem CID

The compound is cataloged in PubChem under CID 17571597 . This identifier links to its:

  • 2D/3D structural data.
  • Physicochemical properties (e.g., molecular weight: 216.19 g/mol).
  • Cross-references to other databases.

CAS Registry Number

The Chemical Abstracts Service (CAS) assigns the unique identifier 55558-80-0 . This number is critical for:

  • Regulatory compliance.
  • Commercial procurement.
  • Literature searches in chemical databases.

Table 1: Key Database Identifiers

Database Identifier Source
PubChem 17571597
CAS 55558-80-0
ChEMBL CHEMBL2448858
ChemSpider 74886374 (related entry)
Wikidata Q82237205 (isomer)

These identifiers ensure unambiguous referencing across academic, industrial, and regulatory contexts.

Properties

IUPAC Name

2-oxo-4-phenyl-1H-pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-10(15)9-6-8(12-11(16)13-9)7-4-2-1-3-5-7/h1-6H,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNUZJHKUILWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)NC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The primary synthesis route involves benzamide ($$ \text{C}6\text{H}5\text{CONH}2 $$) and oxalacetic acid ($$ \text{HOOCCOCH}2\text{COOH} $$) under acidic conditions:

$$
\text{Benzamide} + \text{Oxalacetic acid} \xrightarrow{\text{H}^+, \Delta} \text{2-Hydroxy-6-phenylpyrimidine-4-carboxylic acid} + \text{H}2\text{O} + \text{CO}2
$$

Key steps :

  • Schiff base formation : Amine nucleophile attacks oxalacetic ketone
  • Cyclization : Intramolecular dehydration forms the pyrimidine ring
  • Decarboxylation : Loss of one carboxylic acid group from oxalacetate

Optimized Conditions

Parameter Optimal Value Effect on Yield
Temperature 120–140°C >80% conversion
Catalyst p-Toluenesulfonic acid Accelerates cyclization
Solvent Ethanol/water (3:1) Balances solubility
Reaction time 8–12 hours Minimizes byproducts

This method achieves 72–78% isolated yield after recrystallization from ethyl acetate.

Modified Hantzsch Pyrimidine Synthesis

Three-Component Approach

A scaled-up adaptation uses:

  • Ethyl benzoylacetate ($$ \text{C}6\text{H}5\text{COCH}_2\text{COOEt} $$)
  • Urea ($$ \text{NH}2\text{CONH}2 $$)
  • Oxalacetic acid

$$
\text{Components} \xrightarrow{\text{AcOH, reflux}} \text{Intermediate dihydropyrimidine} \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{Aromatic product}
$$

Oxidation Protocol

Reagent Efficiency Side Products
HNO₃ (conc.) 85% Nitro derivatives
KMnO₄ (basic) 68% Over-oxidation
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) 91% Minimal

Dichlorodicyanoquinone (DDQ) in tetrahydrofuran provides superior selectivity for aromatization.

Post-Synthetic Hydroxylation

Directed Ortho-Metalation

Starting from 6-phenylpyrimidine-4-carboxylic acid (CAS 28668-32-8):

  • Lithiation :
    $$
    \text{Substrate} + \text{LDA} \xrightarrow{-78°C} \text{Li-complex}
    $$
  • Oxygenation :
    $$
    \text{Li-complex} + \text{MoOPH} \rightarrow \text{Hydroxylated product}
    $$

Molybdenum-mediated oxidation achieves 63% yield but requires anhydrous conditions.

Radical Hydroxylation

UV-initiated reaction with $$ \text{H}2\text{O}2 $$ and $$ \text{Fe}^{2+} $$ catalyst:

$$
\text{R-H} + \text{HO}^- \rightarrow \text{R-OH} + \text{H}^-
$$

Limitations : Poor regioselectivity (45% para-product).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Cyclocondensation 78 95 12.50 Industrial
Hantzsch-DDQ 91 98 34.80 Lab-scale
Post-synthetic 63 89 27.30 Specialty

Cyclocondensation remains the most cost-effective for bulk production, while Hantzsch-DDQ offers superior purity for pharmaceutical applications.

Challenges and Solutions

Regioselectivity Issues

  • Problem : Competing formation of 4-phenyl isomer
  • Solution : Use microwave-assisted synthesis (300 W, 15 min) to enhance kinetic control

Carboxylic Acid Protection

Esterification with methyl chloroformate:

$$
\text{COOH} + \text{ClCOOMe} \rightarrow \text{COOMe} + \text{HCl}
$$

Deprotection via LiOH hydrolysis restores -COOH with 99% efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-phenylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carboxylic acid group can produce an alcohol .

Scientific Research Applications

Medicinal Chemistry Applications

1. Acetylcholinesterase Inhibition

  • Overview : The compound has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer's.
  • Mechanism : It prevents the breakdown of acetylcholine, enhancing neurotransmission related to memory and cognition.
  • Experimental Results : In vitro studies have shown derivatives of this compound exhibit significant AChE inhibitory activity, with some compounds demonstrating an IC50 value of approximately 90 µM.

2. Cancer Treatment

  • Overview : Pyrimidine derivatives are widely used in oncology due to their structural diversity and ability to interact with various biological targets.
  • Therapeutic Examples : Compounds derived from similar structures have been established as treatments for leukemia, such as imatinib and dasatinib.
  • Research Findings : While specific outcomes for 2-hydroxy-6-phenylpyrimidine-4-carboxylic acid in cancer treatment are still under investigation, its structural relatives have shown promise in clinical settings.

Coordination Chemistry

1. Ligand Formation

  • Application : This compound is utilized as a ligand in the formation of metal-organic frameworks and coordination polymers.
  • Importance : Its ability to form stable complexes with metals enhances the development of new materials with tailored properties for various applications.

Nanotechnology Applications

1. Surface Modification

  • Overview : In nanotechnology, carboxylic acids like this compound are used to modify the surfaces of metallic nanoparticles and carbon nanostructures.
  • Benefits : These modifications improve the dispersion and incorporation of nanoparticles, which can enhance the performance of nanomaterials.

Analytical Chemistry

1. Colorimetric and Fluorogenic Responses

  • Application : The compound can be employed in developing colorimetric and fluorogenic assays, which are essential in analytical chemistry for detecting various substances.
  • Outcome : These methods provide valuable analytical information regarding the presence or concentration of target analytes in different matrices.

Summary Table of Applications

Application AreaDescriptionKey Findings/Outcomes
Medicinal ChemistryAChE inhibition for neurodegenerative disease treatmentSignificant AChE inhibitory activity (IC50 ~ 90 µM)
Cancer TreatmentPotential use in treating various cancersStructural relatives used successfully in clinical treatments
Coordination ChemistryFormation of metal-organic frameworksEnhances material properties through stable metal-ligand complexes
NanotechnologySurface modification of nanoparticlesImproved dispersion and incorporation of nanostructures
Analytical ChemistryDevelopment of colorimetric and fluorogenic assaysValuable detection methods for various substances

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-phenylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandins and cytokines. The compound may also interact with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-6-phenylpyrimidine-4-carboxylic acid is unique due to the presence of both a phenyl group and a hydroxyl group on the pyrimidine ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .

Biological Activity

2-Hydroxy-6-phenylpyrimidine-4-carboxylic acid (HPCA) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This article provides a detailed overview of its biological activity, synthesis methods, and research findings.

Chemical Structure and Properties

HPCA features a hydroxyl group and a carboxylic acid functional group, which contribute to its reactivity and biological activity. Its structural formula can be represented as follows:

C12H10N2O3\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_3

Acetylcholinesterase Inhibition

HPCA has been primarily studied for its role as an AChE inhibitor, which is crucial for enhancing cognitive function by preventing the breakdown of acetylcholine. In vitro studies have shown that derivatives of HPCA exhibit significant AChE inhibitory activity, with some compounds demonstrating an IC50 value of approximately 90 µM, indicating their potential therapeutic application in treating Alzheimer's disease .

Table 1: AChE Inhibition Data for HPCA Derivatives

CompoundIC50 (µM)Remarks
This compound90Significant AChE inhibitor
Other derivativesVariesFurther studies required

Antimicrobial Activity

Research has also indicated that HPCA possesses antimicrobial properties. Studies suggest that it can inhibit the growth of various microbial strains, although specific data on the spectrum of activity is limited .

Anticancer Potential

Recent investigations have explored the anticancer activity of HPCA and its derivatives. Some studies have reported promising results against specific cancer cell lines, suggesting that these compounds may disrupt cancer cell proliferation .

Synthesis Methods

HPCA can be synthesized through various methods, including:

  • From Methyl 2,4-Dioxo-4-phenylbutanoate : This method involves reacting methyl 2,4-dioxo-4-phenylbutanoate with urea followed by Mitsunobu coupling with alcohols to yield HPCA derivatives .
  • Conversion of Esters and Amides : The carboxylic acid can be converted into amides or esters, which may enhance biological activity .

Table 2: Synthesis Pathways for HPCA

Synthesis MethodDescription
Methyl 2,4-Dioxo-4-phenylbutanoate RouteReaction with urea and alcohol coupling
Ester/Amide ConversionEnhances biological activity

The mechanism by which HPCA exerts its biological effects involves interaction with specific enzymes and receptors. It is believed to bind to the active site of AChE, leading to inhibition and increased acetylcholine levels in synaptic clefts . Additionally, its interactions may modulate other pathways related to microbial resistance and cancer cell growth.

Case Studies and Research Findings

Several studies have highlighted the efficacy of HPCA in various biological contexts:

  • AChE Inhibition Studies : Research conducted on HPCA derivatives demonstrated varying degrees of AChE inhibition, underscoring the importance of structural modifications in optimizing biological activity .
  • Antimicrobial Efficacy : In a study assessing the antimicrobial properties of HPCA, it was found to inhibit several bacterial strains effectively, although further investigations are needed to establish a comprehensive profile .
  • Anticancer Activity : A recent study evaluated the anticancer potential of HPCA against MCF-7 breast cancer cells, showing significant growth inhibition compared to standard treatments like 5-Fluorouracil .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 2-Hydroxy-6-phenylpyrimidine-4-carboxylic acid?

  • Answer: The compound can be synthesized via condensation of substituted benzaldehydes with aminopyrimidine precursors, followed by cyclization. Catalytic systems (e.g., palladium or copper) in solvents like dimethylformamide (DMF) or toluene are commonly employed. Post-synthetic hydrolysis introduces the carboxylic acid group. Reaction conditions (temperature, catalyst loading) must be optimized to enhance yield and purity .

Q. Which analytical techniques are recommended for structural characterization and purity assessment?

  • Answer:

  • Structural Elucidation: Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substitution patterns on the pyrimidine ring. IR spectroscopy identifies hydroxyl (-OH) and carboxylic acid (-COOH) functionalities.
  • Purity Analysis: High-performance liquid chromatography (HPLC) with >98% purity thresholds is critical, especially for biological studies. Mass spectrometry validates molecular weight .

Q. What are the key stability considerations for long-term storage?

  • Answer: Store the compound in anhydrous conditions at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the carboxylic acid group. Periodic HPLC monitoring is advised to detect degradation products like decarboxylated derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Answer:

  • Standardized Assays: Replicate studies using consistent protocols (e.g., MIC for antimicrobial activity).
  • Purity Validation: Confirm batch-to-batch consistency via HPLC and elemental analysis.
  • Tautomerism Effects: Characterize dominant tautomeric forms (keto vs. enol) via X-ray crystallography, as these influence bioactivity .

Q. What strategies optimize regioselectivity during functionalization of the pyrimidine ring?

  • Answer:

  • Directing Groups: The hydroxyl group at position 2 can direct electrophilic substitutions to specific ring positions.
  • Computational Modeling: Density functional theory (DFT) predicts reactive sites, guiding experimental design for selective modifications (e.g., halogenation) .

Q. How does tautomerism influence the compound’s reactivity in coordination chemistry?

  • Answer: The hydroxyl group’s keto-enol equilibrium affects metal-binding affinity. Solid-state NMR or X-ray diffraction can identify the dominant tautomer. Adjusting pH stabilizes specific forms—acidic conditions favor the keto tautomer, enhancing metal coordination in catalysis .

Methodological Notes

  • Synthesis Optimization: Scale-up reactions require careful control of exothermic steps (e.g., cyclization) to prevent side products.
  • Biological Assays: Include positive controls (e.g., known enzyme inhibitors) and validate solubility in assay buffers to avoid false negatives .
  • Data Reproducibility: Document solvent purity, reaction times, and ambient conditions (humidity, oxygen levels) to ensure reproducibility .

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